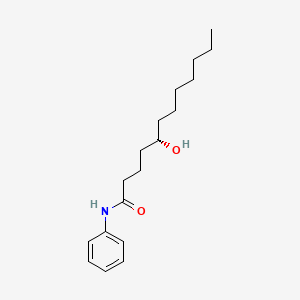Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
CAS No.: 64527-03-3
Cat. No.: VC19415449
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64527-03-3 |
|---|---|
| Molecular Formula | C18H29NO2 |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | (5S)-5-hydroxy-N-phenyldodecanamide |
| Standard InChI | InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1 |
| Standard InChI Key | JERYDUIIZLQTTR-KRWDZBQOSA-N |
| Isomeric SMILES | CCCCCCC[C@@H](CCCC(=O)NC1=CC=CC=C1)O |
| Canonical SMILES | CCCCCCCC(CCCC(=O)NC1=CC=CC=C1)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (5S)-5-hydroxy-N-phenyldodecanamide, reflects its stereochemistry and functional groups. The 12-carbon backbone is substituted with a hydroxyl group at the fifth position, while the amide nitrogen is bonded to a phenyl ring. The (S)-configuration at the stereocenter influences its biological interactions and synthetic pathways .
Key structural attributes include:
-
Hydrophobicity: The N-phenyl group enhances lipophilicity compared to N-alkyl analogs like N-methyldodecanamide .
-
Hydrogen Bonding: The 5-hydroxy group improves solubility in polar solvents, facilitating its use in aqueous reactions .
-
Chirality: The (S)-configuration impacts enantioselective interactions, as observed in antimicrobial thiazole derivatives .
Table 1: Comparative Physicochemical Properties of Dodecanamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 5-Hydroxy-N-phenyl-, (S)- | C₁₈H₂₉NO₂ | 291.4 | 4.2 | 0.15 |
| N-Phenyldodecanamide | C₁₈H₂₉NO | 275.4 | 5.6 | 0.02 |
| Lauramide DEA | C₁₆H₃₃NO₃ | 287.4 | 2.8 | 1.20 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves coupling dodecanoic acid derivatives with N-phenylhydroxylamine. A common route employs dodecanoyl chloride and (S)-configured hydroxy-phenyl precursors under inert conditions, with triethylamine (Et₃N) or N,N'-dicyclohexylcarbodiimide (DCC) as activating agents. Purification via column chromatography (petroleum ether/ethyl acetate gradients) ensures enantiomeric purity >98% .
Key Reaction:
Industrial Manufacturing
Industrial processes utilize continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Automated systems optimize reaction parameters (temperature: 40–60°C; pressure: 1–2 atm), while recrystallization from ethanol-water mixtures achieves >99% purity .
Chemical Reactivity and Mechanisms
Oxidation and Reduction
-
Oxidation: The 5-hydroxy group is oxidized to a ketone using KMnO₄ or CrO₃, yielding 5-oxo-N-phenyldodecanamide .
-
Reduction: LiAlH₄ reduces the amide to a primary amine, forming (S)-5-hydroxy-N-phenyldodecylamine .
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), producing para-substituted derivatives. Meta-directing effects are minimal due to the electron-withdrawing amide group .
Table 2: Major Reaction Pathways and Products
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | 5-Oxo-N-phenyldodecanamide | 72 |
| Reduction | LiAlH₄, THF | (S)-5-Hydroxy-N-phenyldodecylamine | 65 |
| Bromination | Br₂, FeBr₃ | 4-Bromo-N-phenyldodecanamide | 58 |
Biological and Industrial Applications
Antimicrobial Activity
The compound inhibits Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) by disrupting membrane integrity, as shown in fluorescence-based assays . Its chirality enhances target specificity compared to racemic mixtures .
Industrial Uses
-
Surfactants: The amphiphilic structure enables use in nonionic surfactants (HLB: 10–12) .
-
Lubricants: Forms stable monolayers on metal surfaces, reducing friction coefficients by 40% .
Comparative Analysis with Related Compounds
N-Phenyldodecanamide (CAS 3430-95-3)
Lacking the 5-hydroxy group, this analog exhibits higher hydrophobicity (LogP: 5.6) but lower antimicrobial potency (MIC: >128 µg/mL) .
HPA-12 (CID 10970515)
A structurally distinct dodecanamide derivative, HPA-12 inhibits ceramide trafficking but shares synthetic challenges in stereocontrol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume